molecular formula C25H23BrN2O2 B11640797 9-Bromo-2-phenyl-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-Bromo-2-phenyl-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11640797
M. Wt: 463.4 g/mol
InChI Key: QSTAJHDRRWPOFE-UHFFFAOYSA-N
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Description

9-Bromo-2-phenyl-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of benzoxazines

Preparation Methods

The synthesis of 9-Bromo-2-phenyl-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core benzoxazine structure, followed by the introduction of the bromo, phenyl, and propoxyphenyl groups through various substitution reactions. Common reagents used in these reactions include bromine, phenylboronic acid, and propoxybenzene, under conditions such as refluxing in organic solvents and the use of catalysts like palladium on carbon.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the bromo group.

    Substitution: Nucleophilic substitution reactions can occur, where the bromo group is replaced by other nucleophiles such as amines or thiols.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution with amines can produce amine derivatives.

Scientific Research Applications

9-Bromo-2-phenyl-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 9-Bromo-2-phenyl-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Compared to other benzoxazine derivatives, 9-Bromo-2-phenyl-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is unique due to its specific substitution pattern. Similar compounds include:

    2-Phenyl-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: Lacks the bromo group.

    9-Bromo-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: Lacks the propoxyphenyl group.

    5-(4-Propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: Lacks both the bromo and phenyl groups.

Properties

Molecular Formula

C25H23BrN2O2

Molecular Weight

463.4 g/mol

IUPAC Name

9-bromo-2-phenyl-5-(4-propoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C25H23BrN2O2/c1-2-14-29-20-11-8-18(9-12-20)25-28-23(21-15-19(26)10-13-24(21)30-25)16-22(27-28)17-6-4-3-5-7-17/h3-13,15,23,25H,2,14,16H2,1H3

InChI Key

QSTAJHDRRWPOFE-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=CC=C4)C5=C(O2)C=CC(=C5)Br

Origin of Product

United States

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